1-Octene-1-sulfonic acid, sodium salt

Descripción

Classification and Chemical Structure of Unsaturated Organosulfonates

Organosulfonates are a broad class of organic compounds characterized by the presence of a sulfonate group (-SO3⁻) attached to a carbon atom of an organic moiety. Within this class, unsaturated organosulfonates, such as 1-Octene-1-sulfonic acid, sodium salt, are distinguished by the presence of one or more carbon-carbon double or triple bonds in their hydrocarbon chain.

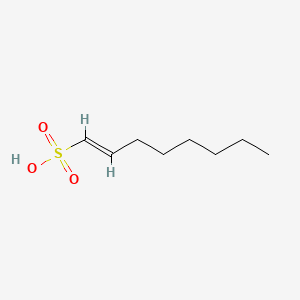

The chemical structure of this compound consists of an eight-carbon alkenyl chain with a double bond at the C1 position (an alpha-olefin). This terminal double bond is directly attached to the sulfur atom of the sulfonate group. The sodium ion (Na⁺) acts as the counterion to the negatively charged sulfonate group. The molecular formula for this compound is C₈H₁₅NaO₃S.

The presence of the double bond significantly influences the molecule's geometry and electronic properties compared to saturated alkyl sulfonates. This unsaturation introduces a degree of rigidity to the molecule and can affect its reactivity and intermolecular interactions.

Overview of the Compound's Significance in Contemporary Chemical Research

The primary significance of this compound in contemporary chemical research lies in its application as a specialized surfactant and an ion-pairing reagent in analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC).

Detailed Research Findings:

The utility of this compound as an ion-pairing reagent is a key area of research. In HPLC, it is added to the mobile phase to enhance the separation of ionic and highly polar analytes on reversed-phase columns. The mechanism involves the formation of a neutral ion pair between the sulfonate anion and a positively charged analyte. This increases the hydrophobicity of the analyte, leading to greater retention and improved resolution.

Specific research applications have demonstrated its effectiveness:

Pharmaceutical Analysis: Studies have utilized this compound as a mobile phase additive for the HPLC analysis of antibiotics. Its presence in the mobile phase has been shown to improve the resolution and sensitivity of the chromatographic method, which is crucial for quality control and the determination of active ingredients in pharmaceutical formulations.

Neurochemical Research: The compound has been employed in neurochemistry for the analysis of neurotransmitters in biological samples from animal models. This application highlights its role in facilitating the sensitive and accurate measurement of key biomolecules in complex matrices.

The presence of the double bond in this compound, compared to its saturated analog, can influence its micellization behavior and its effectiveness as a surfactant, although detailed comparative studies focusing solely on this aspect are limited in publicly available research. The structural difference is critical in applications that require controlled hydrophobicity.

Compound Names Table

| Compound Name |

| This compound |

| Sodium (E)-oct-1-ene-1-sulfonate |

| Sodium 1-octanesulfonate |

| 1-Hexanesulfonic acid, sodium salt |

| 1-Heptanesulfonic acid, sodium salt |

| 1-Octanesulfonic acid, sodium salt anhydrous |

| 1-Octanesulfonic acid, sodium salt monohydrate |

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | sodium;(E)-oct-1-ene-1-sulfonate | |

| CAS Number | 3578-64-1 | |

| Molecular Formula | C₈H₁₅NaO₃S | |

| Molecular Weight | 214.26 g/mol | |

| Canonical SMILES | CCCCCC/C=C/S(=O)(=O)[O-].[Na+] | |

| InChI Key | VSKOXQSIUCHETA-USRGLUTNSA-M |

Structure

3D Structure

Propiedades

Número CAS |

3578-64-1 |

|---|---|

Fórmula molecular |

C8H16O3S |

Peso molecular |

192.28 g/mol |

Nombre IUPAC |

(E)-oct-1-ene-1-sulfonic acid |

InChI |

InChI=1S/C8H16O3S/c1-2-3-4-5-6-7-8-12(9,10)11/h7-8H,2-6H2,1H3,(H,9,10,11)/b8-7+ |

Clave InChI |

FDVWKHPUNHWEJY-BQYQJAHWSA-N |

SMILES isomérico |

CCCCCC/C=C/S(=O)(=O)O |

SMILES canónico |

CCCCCCC=CS(=O)(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations

Synthesis of 1-Octene-1-sulfonic Acid, Sodium Salt

The preparation of this compound can be achieved through various synthetic strategies. These methods primarily focus on the introduction of the sulfonate group onto an eight-carbon chain containing a terminal double bond.

A prevalent method for the synthesis of sodium 1-octene-1-sulfonate involves the sulfonation of a 1-octene (B94956) derivative, specifically through the reaction of bromooctane with sodium sulfite (B76179). google.com This process, while not a direct addition of a sulfonate group to the intact 1-octene molecule, is a direct route to the final product from an octyl precursor.

The reaction is typically carried out in an aqueous medium under reflux conditions. google.com A phase-transfer catalyst, such as tetrapropylammonium (B79313) bromide, is often employed to enhance the reaction rate by facilitating the interaction between the water-soluble sodium sulfite and the organic bromooctane. google.com The catalyst increases the reactivity of the bromooctane, which can lead to a reduction in by-products and a shorter reaction time. google.com A typical reaction setup involves a three-necked flask equipped with a reflux condenser and a mechanical stirrer to ensure efficient mixing of the reactants. google.com Following the sulfonation reaction, which can take between 16 to 24 hours, a multi-step purification process is employed. google.com This includes water removal via vacuum evaporation, extraction of the solid residue with absolute alcohol in a Soxhlet extractor, and subsequent recrystallization to yield the pure sodium salt. google.com This method can produce the final product with a purity of ≥99.6% and yields in the range of 61-66%. google.com

Table 1: Typical Reaction and Purification Parameters for the Synthesis of Sodium 1-Octene-1-sulfonate from Bromooctane

| Step | Conditions | Parameters | Yield (%) | Purity (%) |

| Sulfonation | Reflux with mechanical stirring | 16-24 hours. Molar ratio of sodium sulfite:water:bromooctane:catalyst = 1:25:0.65:0.004-0.006. google.com | - | - |

| Water Removal | Vacuum evaporation | 85 °C, 20 mmHg. google.com | - | - |

| Soxhlet Extraction | Absolute alcohol | 6:1 solvent to solid ratio. google.com | - | - |

| Recrystallization | Absolute alcohol | - | - | ≥99.6 google.com |

| Final Drying | Vacuum oven | 2-4 hours at 80 °C and 100 mmHg. google.com | 61-66 google.com | ≥99.6 google.com |

Data sourced from patent CN102351743A. google.com

An alternative and more direct industrial method for producing α-olefin sulfonates involves the sulfonation of α-olefins, such as 1-octene, with sulfur trioxide. wikipedia.org This reaction is typically followed by alkaline hydrolysis. wikipedia.org The initial sulfonation of the alpha-olefin with SO₃ can lead to a mixture of products, including alkene sulfonic acid and an intermediate sultone. epo.org Neutralization with a base like sodium hydroxide (B78521) not only neutralizes the sulfonic acid but also opens the sultone ring, forming additional alkene sulfonate and hydroxyalkane sulfonate. epo.org This process generally results in a mixture containing approximately 60-65% alkene sulfonates and 35-40% hydroxyalkane sulfonates. wikipedia.org

Another approach involves the dehydration of 1-octanol (B28484) to produce 1-octene, which can then be subjected to sulfonation. researchgate.netwikipedia.org Various catalysts, such as alumina (B75360) (Al₂O₃), have been studied for the dehydration of 1-octanol to maximize the yield of 1-octene. researchgate.net

Furthermore, the synthesis of functionalized α,β-unsaturated sulfonamides has been achieved through olefin cross-metathesis, a reaction that could potentially be adapted for the synthesis of unsaturated alkene sulfonates. acs.org This methodology utilizes catalysts like the Hoveyda–Grubbs catalyst to form a new carbon-carbon double bond. acs.org

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is dictated by the presence of two key functional groups: the carbon-carbon double bond and the sulfonate group.

The carbon-carbon double bond in this compound is susceptible to a variety of reactions typical of alkenes. These include oxidation, reduction, and addition reactions. The presence of the electron-withdrawing sulfonate group at the C-1 position influences the reactivity of the double bond, making it less nucleophilic than an unsubstituted alkene.

Oxidation: The double bond can be oxidized to form diols or can be cleaved under stronger oxidizing conditions.

Reduction: Catalytic hydrogenation of the double bond using reagents like hydrogen gas with a palladium catalyst (H₂/Pd) would be expected to reduce the alkene to the corresponding sodium octane-1-sulfonate. fiveable.me

Addition Reactions: The double bond can undergo addition reactions with various reagents. For instance, hydroformylation of 1-octene is an industrial process used to produce nonanal, which can then be converted to nonanoic acid or 1-nonanol. wikipedia.orgtaylorandfrancis.com While the presence of the sulfonate group would affect the reaction conditions, similar transformations could be envisioned.

The sulfonate group is a versatile functional group that can participate in various transformations.

As a Leaving Group: Sulfonate esters are known to be excellent leaving groups in nucleophilic substitution reactions. vanderbilt.eduub.edu While the sodium sulfonate salt itself is less reactive in this regard, conversion of the sulfonic acid to a sulfonyl chloride (e.g., using thionyl chloride) would create a reactive intermediate. This sulfonyl chloride could then react with nucleophiles to form a variety of derivatives.

Reduction: The sulfonate group can be reduced to other sulfur-containing functional groups. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonates to thiols, although this is a challenging transformation. fiveable.me

Derivatization: The sodium sulfonate can be converted to its corresponding sulfonic acid by treatment with a strong acid. The sulfonic acid can then be transformed into sulfonyl chlorides, sulfonamides, or sulfonate esters, which are valuable intermediates in organic synthesis.

Table 2: Potential Chemical Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Expected Product |

| C=C Double Bond | Reduction | H₂/Pd fiveable.me | Sodium octane-1-sulfonate |

| C=C Double Bond | Oxidation | OsO₄, KMnO₄ | Diol derivative |

| Sulfonate Group | Conversion to Sulfonic Acid | Strong Acid (e.g., HCl) | 1-Octene-1-sulfonic acid |

| Sulfonic Acid | Conversion to Sulfonyl Chloride | SOCl₂ or PCl₅ | 1-Octene-1-sulfonyl chloride |

| Sulfonyl Chloride | Reaction with Amines | R₂NH | N,N-dialkyl-1-octene-1-sulfonamide |

| Sulfonyl Chloride | Reaction with Alcohols | R'OH | R'-1-octene-1-sulfonate |

Advanced Analytical Applications in Research

Principles and Applications in Ion-Pair Chromatography (IPC)

Ion-pair chromatography is a powerful technique used for the separation of ionic and highly polar analytes on a reversed-phase column. The addition of an ion-pairing reagent to the mobile phase is central to this technique. For the separation of positively charged analytes, an anionic ion-pairing reagent is used, such as an alkyl sulfonate. While much of the established research focuses on saturated alkyl sulfonates like sodium octanesulfonate, the principles can be extended to understand the potential behavior of its unsaturated counterpart, 1-octene-1-sulfonic acid, sodium salt.

Elucidation of Retention Mechanisms in IPC Systems

The retention mechanism in ion-pair chromatography with alkyl sulfonates is primarily governed by an ion-exchange process. shimadzu.commasontechnology.ie The hydrophobic alkyl chain of the sulfonate reagent adsorbs onto the non-polar stationary phase (e.g., C18), creating a dynamic ion-exchange surface. chromforum.org The negatively charged sulfonate groups are then available to interact with and retain positively charged analytes.

The retention of analytes is influenced by several factors:

Hydrophobicity of the Ion-Pair Reagent: Longer alkyl chains lead to stronger retention of the reagent on the stationary phase and consequently, a stronger retention effect on the analyte. shimadzu.com

Concentration of the Ion-Pair Reagent: Initially, an increase in the concentration of the ion-pairing reagent leads to increased retention of the analyte. However, beyond a certain concentration (the "fold-over point"), the reagent can form micelles in the mobile phase, creating a secondary hydrophobic phase that can cause a decrease in retention. shimadzu.commasontechnology.ie

Organic Modifier Concentration: A lower concentration of the organic solvent in the mobile phase results in stronger retention of the ion-pairing reagent and the analyte. shimadzu.com

While no specific studies were found that elucidate the retention mechanism of this compound, the presence of the double bond in the C1 position is expected to introduce additional interactions. The π-electrons of the double bond could potentially engage in different interactions with the stationary phase or the analyte compared to a saturated alkyl chain, possibly influencing the selectivity of the separation.

Method Development for Analysis of Diverse Analytes in Complex Matrices

Sodium alkyl sulfonates are widely used in the development of IPC methods for the analysis of a variety of analytes, particularly basic compounds, in complex matrices such as pharmaceutical formulations and biological samples. For instance, sodium octanesulfonate has been successfully employed as an ion-pairing reagent in the simultaneous estimation of drugs like atenolol (B1665814) and indapamide (B195227) in bulk and combined dosage forms. sigmaaldrich.com It has also been used in the analysis of polar compounds such as tetracyclines, where it significantly increases retention and improves resolution. sigmaaldrich.com

In the context of complex biological samples, ion-pairing agents like sodium 1-octanesulfonate are used in the mobile phase for the HPLC analysis of neurotransmitters like dopamine (B1211576) in rat brain extracts. sigmaaldrich.com The separation of peptides, which are often charged molecules, can also be achieved using ion-pairing agents. nih.gov While these examples utilize the saturated analog, they highlight the potential of this compound for similar applications. The introduction of the double bond could offer unique selectivity for certain classes of analytes.

A generalized approach to method development using an ion-pairing reagent involves selecting an appropriate C18 column and systematically optimizing the mobile phase composition. jk-sci.com

| Analyte Type | Matrix | Ion-Pairing Reagent (Analog) |

| Pharmaceuticals | Bulk and Dosage Forms | Sodium octanesulfonate |

| Neurotransmitters | Biological Extracts | Sodium 1-octanesulfonate |

| Peptides | Solutions | Sodium 1-octanesulfonate |

| Polar Compounds | General | 1-Octane sulfonic acid |

Table 1: Examples of Analytes and Matrices Analyzed Using a Saturated Analog Ion-Pair Reagent

Optimization of Chromatographic Parameters for Enhanced Separation

The successful application of ion-pair chromatography relies on the careful optimization of several key parameters to achieve the desired separation.

Key Chromatographic Parameters for Optimization:

pH of the Mobile Phase: The pH must be controlled to ensure that the analyte of interest is in its ionized form to interact with the ion-pairing reagent. For basic analytes, the pH should be at least two units below their pKa. jk-sci.com

Type and Concentration of the Ion-Pair Reagent: The hydrophobicity of the ion-pairing reagent is a critical factor. Longer alkyl chains generally provide greater retention. shimadzu.com The concentration of the reagent needs to be optimized to be effective without reaching the point where micelle formation occurs, which can negatively impact retention. shimadzu.com A starting concentration of 0.005 M is often recommended. jk-sci.com

Concentration of Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase are adjusted to control the elution strength and achieve the desired retention times. shimadzu.com

Column Temperature: Temperature can influence the adsorption of the ion-pairing reagent onto the stationary phase and thus affect retention and selectivity. welch-us.com

Systematic optimization of these parameters is crucial for developing a robust and reproducible IPC method. welch-us.com

| Parameter | General Recommendation |

| pH | At least 2 units below the analyte's pKa for bases |

| Ion-Pair Reagent Concentration | Start at 0.005 M and optimize |

| Organic Modifier | Adjust for desired retention |

| Temperature | Control for reproducibility |

Table 2: General Parameters for Optimization in Ion-Pair Chromatography

Contribution to Electrophoretic and Other Separation Sciences

Currently, there is a lack of specific research found detailing the application of this compound in electrophoretic and other separation sciences. However, the principles of using ionic additives in techniques like Capillary Zone Electrophoresis (CZE) are well-established for the separation of charged analytes. nih.gov In CZE, the addition of salts to the background electrolyte can influence the electroosmotic flow and the mobility of analytes, thereby affecting their separation. Given its ionic nature, it is plausible that this compound could be investigated as a modifier in such systems to potentially enhance separation selectivity for specific applications.

Spectroscopic Characterization Techniques

The definitive identification and structural confirmation of this compound rely on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be essential for a complete structural and stereochemical analysis.

While specific, experimentally obtained NMR spectra for this compound were not found in the reviewed literature, we can predict the expected chemical shifts based on the known values for similar structural motifs. libretexts.orgresearchgate.net

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum would be expected to show signals corresponding to the vinyl protons of the double bond, the methylene (B1212753) protons of the alkyl chain, and the terminal methyl group. The protons on the double bond (alkenyl hydrogens) would appear in the downfield region, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the π-electron system. libretexts.org The exact chemical shifts and coupling constants would allow for the determination of the stereochemistry (E/Z isomerism) of the double bond.

Predicted ¹³C NMR Spectral Data:

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the qualitative analysis of "this compound." These techniques provide detailed information about the molecular structure by identifying the characteristic vibrational modes of its functional groups.

In the analysis of this compound, FTIR and Raman spectroscopy are complementary. The key functional groups are the carbon-carbon double bond (C=C) of the octene chain and the sulfonate group (-SO₃⁻). The presence of the double bond is a distinguishing feature compared to its saturated analog, sodium 1-octanesulfonate.

The C=C double bond stretching vibration in alkenes typically appears in the FTIR and Raman spectra in the region of 1680–1640 cm⁻¹. orgchemboulder.comlibretexts.orgdummies.com This band can sometimes be weak in the infrared spectrum if the bond is symmetrically substituted, but it is generally strong in the Raman spectrum. ramansystems.com Additionally, the stretching vibrations of the vinylic C-H bonds (=C-H) are expected to be observed in the range of 3100–3000 cm⁻¹, which is at a higher frequency than the C-H stretching of the alkyl part of the molecule. orgchemboulder.comlibretexts.orglibretexts.org Out-of-plane bending vibrations of the =C-H group, which are often strong in FTIR, occur in the 1000–650 cm⁻¹ region. orgchemboulder.com

The sulfonate group (SO₃⁻) also exhibits characteristic strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are prominent. For sulfonate salts, these are typically observed around 1260-1150 cm⁻¹ for the asymmetric stretch and 1070-1030 cm⁻¹ for the symmetric stretch. These bands are usually strong in the infrared spectrum due to the large change in dipole moment associated with these vibrations.

The following table summarizes the expected characteristic vibrational frequencies for "this compound."

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

| =C-H Stretch | Alkene | 3100 - 3000 | Medium | Medium |

| -C-H Stretch | Alkyl Chain | 2960 - 2850 | Strong | Strong |

| C=C Stretch | Alkene | 1680 - 1640 | Medium to Weak | Strong |

| Asymmetric S=O Stretch | Sulfonate (SO₃⁻) | 1260 - 1150 | Strong | Medium |

| Symmetric S=O Stretch | Sulfonate (SO₃⁻) | 1070 - 1030 | Strong | Medium |

| =C-H Bend (out-of-plane) | Alkene | 1000 - 650 | Strong | Weak |

Mass Spectrometry and Chromatographic-Mass Spectrometric Coupling for Purity and Identity

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the identity of "this compound." When coupled with a chromatographic separation method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), it becomes a powerful tool for assessing the purity of the compound by separating it from any impurities before detection. The use of its saturated analog, sodium 1-octanesulfonate, as an ion-pairing reagent in HPLC is well-documented, highlighting the suitability of this class of compounds for chromatographic methods. sigmaaldrich.comchemicalbook.comscbt.com

In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For "this compound," soft ionization techniques like Electrospray Ionization (ESI) are typically employed. In positive ion mode, the formation of adducts with protons [M+H]⁺ or sodium [M+Na]⁺ is common. Given that the compound is a sodium salt, the most prominent ion observed might be the sodium adduct of the sulfonic acid, or in some cases, the intact molecule with an additional sodium ion [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected. uni.lu

The identity of the compound can be further confirmed through tandem mass spectrometry (MS/MS). In this technique, a specific parent ion is selected and fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern provides structural information. For sulfonic acids and their derivatives, characteristic fragmentation pathways include the loss of sulfur dioxide (SO₂) or sulfur trioxide (SO₃). researchgate.netaaqr.orgacs.org The fragmentation of the octene backbone would likely follow patterns typical for alkenes, involving cleavages at various points along the alkyl chain. youtube.com

Predicted mass spectral data for the parent acid, (E)-oct-1-ene-1-sulfonic acid, can provide expected m/z values for different ionic species that might be observed. uni.lu

| Adduct/Fragment | Formula | Predicted Mass-to-Charge Ratio (m/z) | Ionization Mode |

| [M-H]⁻ | [C₈H₁₅O₃S]⁻ | 191.07474 | Negative |

| [M+H]⁺ | [C₈H₁₇O₃S]⁺ | 193.08930 | Positive |

| [M+Na]⁺ | [C₈H₁₆O₃SNa]⁺ | 215.07124 | Positive |

| [M+K]⁺ | [C₈H₁₆O₃SK]⁺ | 231.04518 | Positive |

| [M+NH₄]⁺ | [C₈H₁₉NO₃S]⁺ | 210.11584 | Positive |

The coupling of liquid chromatography to mass spectrometry (LC-MS) is particularly effective for purity analysis. This method allows for the separation of "this compound" from starting materials, by-products from synthesis, or degradation products. By monitoring the elution profile with the mass spectrometer, the presence and identity of impurities can be determined with high specificity and sensitivity.

Contributions to Materials Science and Polymer Chemistry

Role as a Surfactant in Polymerization Processes

As an anionic surfactant, 1-Octene-1-sulfonic acid, sodium salt plays a crucial role in heterogeneous polymerization techniques, such as emulsion and suspension polymerizations, which are widely used for commercial polymer production. researchgate.net

Emulsion and suspension polymerizations are heterogeneous processes where monomer droplets are dispersed in a continuous phase, typically water. researchgate.net In suspension polymerization, an initiator soluble in the monomer phase is used, and polymerization occurs within the monomer droplets, which are stabilized by a suspending agent to prevent coalescence. scribd.comscribd.com The resulting polymer particles are typically large, on the order of 10-1000 µm.

Emulsion polymerization, in contrast, utilizes a water-soluble initiator and a surfactant (emulsifier). researchgate.net At concentrations above the critical micelle concentration (CMC), surfactant molecules form micelles (5-10 nm in diameter) where monomer molecules can be solubilized. researchgate.net Polymerization is initiated in the aqueous phase, and the resulting oligomeric radicals enter these monomer-swollen micelles, which then become the primary loci for particle nucleation and growth. researchgate.net This mechanism allows for the production of high-molecular-weight polymers at high rates, with final particle sizes typically in the range of 0.1 µm. researchgate.net

The role of this compound in these systems is that of an anionic surfactant. Its amphiphilic structure, with a hydrophobic octene tail and a hydrophilic sulfonate head, enables it to stabilize monomer droplets and form micelles. A key feature is its terminal double bond, which allows it to act as a reactive surfactant or "surfmer." This means it can copolymerize with the primary monomer, covalently bonding to the polymer particle surface. This permanent attachment enhances the colloidal stability of the resulting latex, preventing desorption of the surfactant from the particle surface during subsequent processing or application.

The ionic nature of the sulfonate group also plays a significant role. The electrostatic repulsion it provides can lead to a higher number of stable polymer particles, which in turn can increase the polymerization rate. researchgate.net However, the ionic strength of the polymerization medium can affect this behavior. Studies on other sulfonated monomers, such as 2-acrylamido-2-methylpropane sulfonic acid (AMPS), have shown that increasing ionic strength (e.g., by adding salt) can alter monomer reactivity and copolymer microstructure. researchgate.netrsc.org At low ionic strength, electrostatic repulsion between a charged propagating chain and an ionic monomer can hinder incorporation. As ionic strength increases, this repulsion is shielded, potentially increasing the monomer's propagation rate. researchgate.net

When this compound acts as a surfmer, its incorporation into the polymer backbone can significantly alter the final properties of the material. The presence of the sulfonate group on the polymer surface or within the polymer chain enhances hydrophilicity and can improve adhesion, dyeability, and film-forming properties. Furthermore, the covalent bonding of the surfmer ensures that these properties are permanently retained in the final product.

Synthesis and Characterization of Unsaturated Sulfonate-Containing Polymers and Ionomers

The presence of a polymerizable double bond allows this compound to be used as a comonomer in the synthesis of functional polymers and ionomers. These materials contain ionic groups covalently bonded to the polymer backbone, leading to unique structure-property relationships.

The radical copolymerization of long-chain α-olefins like 1-octene (B94956) has historically been challenging, often resulting in low molecular weight polymers due to the formation of less reactive allylic radicals. nih.gov However, recent studies have demonstrated successful methods for synthesizing high molecular weight copolymers. For instance, the copolymerization of 1-octene with methyl acrylate, facilitated by a Lewis acid catalyst, has been shown to produce alternating copolymers with molecular weights exceeding 3 x 10⁴ g/mol . nih.gov This approach provides a viable pathway for incorporating 1-octene-based monomers into polymer chains.

When copolymerizing monomers containing sulfonic acid groups, the synthetic strategy is crucial. nih.gov Direct polymerization can sometimes be difficult as the acidic group can interfere with certain catalysts or initiators. nih.gov Therefore, a common strategy involves polymerizing a protected form of the monomer, followed by a deprotection step to reveal the sulfonic acid functionality. nih.gov In the case of this compound, its salt form offers better solubility in aqueous or polar media and is less reactive than its acid form, making it suitable for certain polymerization techniques like free-radical emulsion or solution polymerization.

Graft copolymerization is another method used to incorporate sulfonate functionality. For example, sodium lignosulfonates have been successfully graft-copolymerized with various acrylic monomers via free-radical reactions in an aqueous medium. researchgate.net This demonstrates the feasibility of attaching sulfonate-containing chains onto a polymer backbone.

| Monomer System | Polymerization Technique | Key Finding | Reference |

|---|---|---|---|

| 1-Octene and Methyl Acrylate | Lewis Acid-Catalyzed Radical Polymerization | Successfully synthesized high molecular weight alternating copolymers, overcoming challenges of low reactivity of α-olefins. | nih.gov |

| Styrene and Sodium Styrene Sulfonate (NaSS) | Emulsion Polymerization | NaSS, as an ionic monomer, exhibited a higher polymerization rate than styrene. The incorporated sulfonate groups provided strong electrostatic repulsion, leading to stable particles. | researchgate.net |

| Acrylamide (AAm) and 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Solution Polymerization | Ionic strength of the medium significantly impacted reactivity ratios and copolymer microstructure due to ionic shielding and steric hindrance effects. | researchgate.net |

| p-Phenyl Styrenesulfonate | Atom Transfer Radical Polymerization (ATRP) | Controlled polymerization was achieved by protecting the sulfonic acid group as an ester, followed by deprotection to yield a well-defined polymer with sulfonic acid functionality. | nih.govdoaj.org |

The incorporation of sulfonate groups into a polymer backbone fundamentally alters the material's properties by introducing ionic interactions. researchgate.netnih.gov These sulfonated polymers, often called ionomers, exhibit a distinct morphological feature: the phase separation of hydrophilic ionic aggregates from the hydrophobic polymer backbone. nih.gov This leads to the formation of interconnected ionic clusters that act as physical crosslinks at low temperatures and facilitate ion transport.

The key structure-property relationships in these materials are governed by the ion exchange capacity (IEC), which is a measure of the concentration of sulfonic acid groups.

Water Uptake and Swelling: As the IEC increases, the material becomes more hydrophilic, leading to higher water uptake and dimensional swelling. researchgate.netmdpi.com While beneficial for ion transport, excessive swelling can compromise the mechanical integrity of the material.

Proton Conductivity: In applications like polymer electrolyte membranes for fuel cells, proton conductivity is paramount. Higher IEC values generally lead to more extensive and interconnected ionic domains, resulting in significantly enhanced proton conductivity. nih.govmdpi.com

Thermal and Mechanical Stability: The polymer backbone's chemical structure dictates the material's intrinsic stability. mdpi.com The introduction of ionic aggregates can enhance the glass transition temperature (Tg) and improve mechanical strength at ambient temperatures. researchgate.net However, the degradation of the sulfonic acid groups typically occurs at lower temperatures (around 220-300°C) than the degradation of the main polymer chain (often above 400°C). mdpi.comcanada.ca

Studies on sulfonated pentablock copolymers have shown that as the sulfonation level increases, the morphology can transition from discrete ionic microdomains to an interconnected, bicontinuous structure, which dramatically increases water vapor transport rates. researchgate.net

| Property | Effect of Increasing Sulfonate Content (IEC) | Underlying Mechanism | Reference |

|---|---|---|---|

| Water Uptake | Increases | Greater hydrophilicity and osmotic pressure within the polymer matrix. | researchgate.netmdpi.com |

| Proton Conductivity | Increases | Formation of larger, more interconnected ionic channels that facilitate ion transport. | nih.govmdpi.comcanada.ca |

| Glass Transition Temp (Tg) | Increases | Ionic aggregates act as physical crosslinks, restricting segmental motion of polymer chains. | researchgate.net |

| Mechanical Strength | Can improve at low sulfonation levels but may decrease with excessive swelling at high levels. | Balance between ionic crosslinking and plasticization effect of absorbed water. | researchgate.netnih.gov |

| Thermal Stability | Overall stability is often limited by the degradation of the sulfonic acid groups (~220-300°C). | The C-S bond in the sulfonic acid group is typically less stable than the C-C or C-O bonds in the polymer backbone. | mdpi.comcanada.ca |

Development of Advanced Functional Materials

The ability to precisely tune the properties of polymers by incorporating monomers like this compound opens the door to the development of advanced functional materials. wiley.comresearchgate.net The properties imparted by the sulfonate group—such as ion conductivity, hydrophilicity, and electrostatic interactions—are highly sought after in various fields. purdue.edu

One of the most prominent applications for sulfonated polymers is in the fabrication of polymer electrolyte membranes (PEMs) for fuel cells. nih.gov These membranes require high proton conductivity, good mechanical strength, and low fuel crossover, properties that can be engineered by controlling the polymer architecture and sulfonation level. nih.gov Polymers containing densely sulfonated or phase-separated structures are actively being researched to replace incumbent perfluorinated sulfonic acid (PFSA) ionomers. nih.gov

Other potential applications include:

Ion-exchange resins: For water purification and chemical separation processes.

Coatings and Adhesives: Where the sulfonate groups can improve adhesion to polar substrates and enhance surface wettability.

Dispersants and Flocculants: In wastewater treatment and industrial formulations, where the ionic charge can stabilize or destabilize colloidal suspensions. researchgate.net

Hydrogels: The ionic groups can make hydrogels responsive to stimuli such as pH and ionic strength, which is useful for applications in sensors and controlled-release systems. purdue.edu

By leveraging the unique combination of a reactive olefin and a functional sulfonate group, this compound serves as a valuable building block for creating next-generation polymeric materials tailored for specific, high-performance applications.

Applications in Electrically Conductive Materials and Membranes

Similarly, the application of this compound in the development of electrically conductive materials and membranes is not well-documented in the available scientific literature. The sulfonic acid group, after polymerization, could potentially contribute to ion conductivity, making polymers derived from this monomer candidates for applications in ion-exchange membranes or as solid polymer electrolytes. The combination of a hydrophobic octene backbone with a hydrophilic sulfonate group suggests amphiphilic properties that could be advantageous in membrane formation and function.

However, without dedicated research studies, any discussion on its role in these applications remains speculative. The development of conductive polymers and membranes often involves complex synthesis and processing steps, and the suitability of this compound as a building block for such materials would require extensive investigation into its polymerization behavior, the properties of the resulting polymers, and their performance in the targeted applications.

Mechanistic Investigations in Physical and Chemical Systems

Fundamental Studies of Surface and Interfacial Chemistry

The unique molecular structure of 1-octene-1-sulfonic acid, sodium salt, featuring a hydrophilic sulfonate head group and an eight-carbon hydrophobic tail with a terminal double bond, dictates its behavior at various interfaces and its tendency to form aggregates in aqueous solutions.

The adsorption of surfactants at interfaces is a key characteristic that determines their utility in a wide range of applications. For alpha-olefin sulfonates (AOS), a class of compounds to which this compound belongs, adsorption is influenced by factors such as the nature of the solid surface (substratum), the composition of the aqueous phase (pH, salinity), and the molecular structure of the surfactant itself. researchgate.net

At the liquid-gas interface (the surface of water), surfactants like this compound arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic heads in the water, leading to a reduction in the surface tension of the water. This property is fundamental to processes like foaming and wetting. As the concentration of the surfactant increases, the surface becomes more populated with surfactant molecules until it reaches a point of saturation, at which the maximum reduction in surface tension is achieved. For instance, as surfactant concentration rises, the surface tension of the solution decreases and then levels out at the critical micelle concentration (CMC) point. erau.edu

At the solid-liquid interface, the adsorption behavior is more complex and depends on the surface chemistry of the solid. On polar surfaces, such as silica (B1680970) and clays, anionic surfactants like alpha-olefin sulfonates adsorb with their hydrophilic head groups interacting with the surface, particularly in the presence of multivalent cations which can act as bridges. researchgate.net The amount of sulfonate adsorbed has been observed to increase slightly with salinity in NaCl solutions. researchgate.net The presence of divalent cations, such as calcium, can also specifically affect adsorption. researchgate.net

The adsorption isotherm, which describes the amount of surfactant adsorbed onto a surface as a function of its concentration in the solution at a constant temperature, is a critical parameter. For some anionic sulfonated surfactants, such as sodium octylbenzenesulfonate on iron oxide particles, the adsorption isotherm can exhibit a maximum near the CMC. ataman-chemicals.com This phenomenon has been attributed to the formation of surface-active complexes with ions from the solution, which are then desorbed and solubilized into micelles as the surfactant concentration surpasses the CMC. ataman-chemicals.com

| System Variable | Influence on Adsorption | Underlying Mechanism |

|---|---|---|

| Increasing Salinity (e.g., NaCl) | Generally increases adsorption on minerals like kaolinite. researchgate.net | Screening of electrostatic repulsion between the anionic surfactant head groups and a negatively charged surface, allowing for closer packing. |

| Presence of Divalent Cations (e.g., Ca²⁺) | Can significantly increase adsorption, especially on negatively charged surfaces. researchgate.net | Cations can act as a bridge between the negatively charged surface and the anionic surfactant head groups. |

| pH | Adsorption is highly dependent on the surface charge of the solid, which is often pH-dependent (point of zero charge). | Affects the electrostatic interactions between the surfactant and the adsorbent surface. |

| Surfactant Concentration | Adsorption increases with concentration up to the CMC, after which it may plateau or even decrease. ataman-chemicals.com | At low concentrations, individual molecules adsorb. Above the CMC, the formation of micelles in the bulk solution competes for surfactant molecules. ataman-chemicals.com |

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in an aqueous solution begin to self-assemble into organized aggregates called micelles. whiterose.ac.uk In these structures, the hydrophobic tails cluster together to form a core that is shielded from the water, while the hydrophilic head groups form the outer surface of the micelle, interacting with the surrounding aqueous environment. For sodium 1-octene-1-sulfonate, the presence of the double bond in the alkyl tail can influence the packing of the molecules within the micelle compared to its saturated counterpart, sodium 1-octanesulfonate.

The CMC is a fundamental property of a surfactant and is influenced by several factors, including the length of the hydrophobic tail, the nature of the head group, temperature, and the presence of electrolytes. mdpi.comnih.gov Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic alkyl chain increases. nih.govnih.gov The introduction of a double bond, as in an olefin sulfonate, can affect the CMC relative to a saturated alkyl sulfonate of the same carbon number.

The presence of electrolytes, such as salts, in the aqueous solution typically leads to a decrease in the CMC of anionic surfactants. researchgate.net The added ions reduce the electrostatic repulsion between the charged head groups in the micelles, making it energetically more favorable for micelles to form at lower surfactant concentrations. nih.gov Temperature also plays a role; for many anionic surfactants, the CMC initially decreases with increasing temperature and then may increase at higher temperatures. mdpi.com

Another important characteristic of micelles is the aggregation number, which is the average number of surfactant molecules in a single micelle. This parameter is also influenced by the surfactant structure, temperature, and electrolyte concentration. For alkylaryl sulfonates, the micelle aggregation number has been shown to increase significantly as the surfactant concentration increases beyond the CMC. mdpi.comnih.gov

| Factor | Effect on CMC | Reasoning |

|---|---|---|

| Increasing Alkyl Chain Length | Decreases nih.govnih.gov | Greater hydrophobicity of the tail makes it less favorable to be in contact with water, promoting micelle formation at lower concentrations. |

| Presence of a Double Bond (Unsaturation) | Generally increases the CMC compared to the saturated analog with the same carbon number. | The kink in the chain due to the double bond can disrupt the packing in the micelle core, making micellization less favorable. |

| Addition of Electrolytes (e.g., NaCl) | Decreases researchgate.net | The counterions from the salt shield the electrostatic repulsion between the anionic head groups, facilitating micelle formation. nih.gov |

| Increasing Temperature | Variable; often shows a minimum. mdpi.com | Complex interplay of effects on water structure, hydration of the hydrophilic group, and increased kinetic energy of surfactant molecules. |

Role in Interfacial Catalysis and Reaction Kinetics

The surfactant properties of this compound, suggest its potential to influence chemical reactions, particularly those that occur at interfaces or involve poorly soluble reactants. This can be achieved through various mechanisms, including micellar catalysis and by acting as a phase transfer agent.

While direct catalytic activity of this compound is not widely reported, sulfonic acids, in general, are known to be strong acids and can act as acid catalysts in various organic reactions. wikipedia.org For instance, polymeric materials functionalized with sulfonic acid groups are used as solid acid catalysts for reactions like esterification and Friedel-Crafts acylations. mdpi.comresearchgate.net It is conceivable that under certain conditions, the sulfonic acid form of 1-octene-1-sulfonic acid could exhibit catalytic activity.

More commonly, the reactivity of the vinyl group in vinyl sulfonates, which are structurally related to 1-octene-1-sulfonic acid, has been explored in the context of being a substrate in catalytic reactions. For example, vinyl sulfonates participate in transition-metal-catalyzed cross-coupling reactions, serving as alternatives to other vinyl electrophiles. researchgate.net

Furthermore, the sulfonate group can be derived from the oxidation of thiols. wikipedia.org This chemistry is relevant in the broader context of organosulfur compounds and their transformations.

This effect is particularly significant for reactions between a nonpolar and a polar reactant. The micelle can bring both reactants into close proximity at the micellar interface, facilitating their interaction. The rate of a reaction can be significantly enhanced in a micellar solution compared to the same reaction in a simple aqueous solution. Conversely, if two reactants are partitioned into different regions of the micellar system (e.g., one in the core and one in the aqueous phase), the reaction rate can be inhibited.

In addition to solubilization, the properties of the micellar interface can also stabilize transition states or influence the stereochemistry of a reaction. The electrostatic potential at the surface of an ionic micelle can attract or repel charged reactants, further modulating reaction rates.

A specific application where unsaturated surfactants like this compound can play a crucial role is in emulsion polymerization. In this process, the surfactant not only stabilizes the monomer droplets and the resulting polymer latex particles but can also be a "reactive surfactant" or "surfmer". vot.pl If the double bond of the 1-octene (B94956) moiety participates in the polymerization reaction, the surfactant becomes covalently bound to the polymer backbone. This permanently anchors the stabilizing sulfonate group to the particle surface, which can improve the stability of the final latex and reduce the amount of free surfactant in the aqueous phase. vot.plgoogle.com

| Mechanism | Description | Potential Application |

|---|---|---|

| Micellar Catalysis | Concentration of reactants within the micellar core or at the interface, leading to rate enhancement. | Organic synthesis in aqueous media, especially for reactions involving hydrophobic substrates. |

| Phase Transfer | Facilitating the transport of a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. | Biphasic reaction systems. |

| Reactive Surfactant (Surfmer) | The vinyl group participates in polymerization, covalently bonding the surfactant to the polymer chain. vot.pl | Emulsion polymerization to produce stable polymer latexes with low levels of migratory surfactant. google.com |

| Stabilization of Nanoparticles/Catalysts | Adsorption onto the surface of nanoparticles or catalyst particles, preventing aggregation and maintaining catalytic activity. | Heterogeneous catalysis in aqueous systems. |

Environmental Considerations and Academic Assessment

Environmental Fate and Behavior of Unsaturated Alkene Sulfonates

The environmental journey of unsaturated alkene sulfonates, from their release to their ultimate fate, is a subject of ongoing scientific scrutiny.

Alpha-olefin sulfonates are generally considered to be readily biodegradable. epa.govstppgroup.com While specific pathways for 1-Octene-1-sulfonic acid, sodium salt are not extensively detailed in readily available literature, the degradation process for AOS typically begins with the oxidation of the alkyl chain. researchgate.net This process leads to the formation of sulfophenyl carboxylates (SPCs) with shorter carbon chains, which are then further broken down through aromatic ring cleavage and desulfonation. researchgate.net

Under aerobic conditions, the biodegradation of linear alkylbenzene sulfonates (LAS), a related class of anionic surfactants, has been shown to exceed 99%. scribd.com The degradation kinetics are influenced by factors such as temperature, with lower temperatures inhibiting the process. scribd.com For secondary alkane sulfonates (SAS), another related group, removal percentages of up to 98% have been observed in anoxic sediments over 166 days, with degradation proceeding through the formation of sulfocarboxylic acids. researchgate.net This suggests that anaerobic degradation pathways also exist for these types of compounds. researchgate.net

The persistence of these compounds in the environment is generally low due to their biodegradability. epa.gov In wastewater treatment plants, anionic surfactants are quantitatively removed, primarily through biodegradation. nih.gov

The ecotoxicological impact of alkene sulfonates is a critical aspect of their environmental assessment. The toxicity of these compounds to aquatic organisms is influenced by the length of the alkyl chain, with longer chains generally exhibiting higher toxicity. nih.gov

A summary of available ecotoxicity data for related alpha-olefin sulfonates is presented below:

| Organism | Compound | Exposure Duration | Endpoint | Value (mg/L) | Source |

| Fish (Brachydanio rerio) | Sodium C14-16-olefin sulfonate | 96 h | LC50 | 1 - 10 | redox.com |

| Water Flea (Ceriodaphnia dubia) | Sodium C14-16-olefin sulfonate | 48 h | EC50 | 4.53 | epa.gov |

This table presents data for a related compound as a proxy for this compound.

Environmental risk assessments for anionic surfactants often utilize data from methylene (B1212753) blue active substances (MBAS) analysis in river water to gauge potential risks to aquatic life. nih.gov These assessments consider various toxicity endpoints, including acute and chronic toxicity, as well as behavioral responses like avoidance in fish. nih.gov The Australian Industrial Chemicals Introduction Scheme (AICIS) has conducted draft evaluations on medium to long-chain alkyl and alkene sulfonates, noting that for sodium 1-octanesulfonate, the acute oral toxicity is low. industrialchemicals.gov.au Generally, for alkyl and alkene sulfonates, the severity of skin irritation tends to decrease with shorter chain lengths. industrialchemicals.gov.au

Sustainable Synthesis and Application Strategies

The principles of sustainable chemistry are increasingly being applied to the production and use of surfactants like this compound.

The synthesis of alpha-olefin sulfonates can be aligned with several green chemistry principles. A key aspect is the potential to use renewable feedstocks. stppgroup.com Alpha-olefins can be derived from sources like natural oils, which offers a more sustainable alternative to petrochemical-based routes. stppgroup.com The production process itself, which typically involves the sulfonation of alpha-olefins followed by neutralization, is also a target for optimization to enhance energy efficiency and reduce waste. stppgroup.comacs.org

Some of the twelve principles of green chemistry relevant to sulfonate production include:

Prevention: Designing syntheses to prevent waste.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Utilizing renewable rather than depleting raw materials. stppgroup.com

Design for Degradation: Designing chemical products that break down into innocuous substances after use. epa.gov

Recent research has explored new, more sustainable routes for producing olefins, the precursors to AOS, with a focus on "defossilisation" to reduce reliance on non-renewable carbon sources. researchgate.net

A lifecycle assessment (LCA) is a methodology used to evaluate the environmental burdens associated with a product, process, or activity from "cradle-to-gate" or "cradle-to-grave". erasm.org For surfactants, this involves analyzing inputs (raw materials, energy) and outputs (emissions, waste) throughout their lifecycle, from raw material extraction to manufacturing, use, and disposal. erasm.org

| Indicator | Value Range for a Selection of Surfactants | Source |

| Primary Energy Demand (PED) | 52 to 77 GJ/tonne | researchgate.netd-nb.info |

| Global Warming Potential (GWP) | -887 to 2674 kg CO2e/tonne | researchgate.netd-nb.info |

This table presents a general range for a variety of surfactants and is not specific to this compound.

Future Research Directions and Emerging Paradigms

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling studies represent a foundational step in unlocking the potential of 1-octene-1-sulfonic acid, sodium salt. Initial predictions of its physicochemical properties have been established through computational tools, providing a baseline for future experimental validation. nih.govuni.lu These models are crucial for understanding its behavior at a molecular level.

Future research will likely focus on more sophisticated simulations, such as:

Density Functional Theory (DFT) Calculations: To precisely map the electron density distribution, understand the reactivity of the C=C double bond, and predict its interaction with other molecules or surfaces.

Molecular Dynamics (MD) Simulations: To model its behavior in aqueous solutions, predicting its critical micelle concentration (CMC), aggregation behavior, and the morphology of micelles it may form. This is vital for its potential application as a surfactant.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To study its potential interactions with biological macromolecules, such as enzymes or lipid bilayers, which would be a precursor to chemical biology applications.

These computational approaches will accelerate the design of experiments and provide theoretical underpinnings for observed phenomena, guiding the development of novel applications.

Table 1: Computed Physicochemical Properties of Sodium (E)-oct-1-ene-1-sulfonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₅NaO₃S | nih.gov |

| Molecular Weight | 214.26 g/mol | nih.gov |

| Monoisotopic Mass | 214.06395979 Da | nih.gov |

| InChIKey | VSKOXQSIUCHETA-USRGLUTNSA-M | nih.gov |

| XlogP (Predicted) | 2.4 | uni.lu |

| Polar Surface Area | 65.6 Ų | nih.gov |

Integration into Advanced Functional Materials and Nanotechnology

The unique amphiphilic structure of this compound, combined with its polymerizable double bond, makes it a compelling candidate for the synthesis of advanced functional materials. While related saturated sulfonates have been used to modify materials like graphene for wastewater treatment, the specific integration of the unsaturated 1-octene (B94956) variant is a key area for future work. rsc.orgresearchgate.net

Emerging research could explore:

Polymerizable Surfactants (Surfmers): The vinyl group allows the molecule to be used as a "surfmer" in emulsion polymerization. This would create polymer latexes where the sulfonate functionality is covalently bound to the particle surface, enhancing colloidal stability without the issue of surfactant migration found in traditional systems.

Functionalized Nanoparticles: It could be used to surface-modify nanoparticles (e.g., gold, silica (B1680970), or quantum dots). The sulfonate group would provide aqueous dispersibility, while the octene chain could form a hydrophobic layer or be used for further chemical modification via the double bond.

Responsive Materials: The double bond offers a site for post-modification reactions, such as thiol-ene "click" chemistry. This could be exploited to create smart materials that respond to specific stimuli by attaching different functional molecules to a polymer backbone derived from 1-octene-1-sulfonic acid.

Cross-Disciplinary Research in Chemical Biology and Green Chemistry

The intersection of chemistry with biology and sustainable practices presents significant opportunities for this compound.

In chemical biology , its surfactant properties are of primary interest. Future studies could investigate:

Its interaction with cell membranes and its potential as a tool for studying or disrupting lipid bilayers.

Its use as a solubilizing agent for membrane proteins, a notoriously challenging class of proteins to study.

Its role as a building block for creating novel biocompatible materials or drug delivery vehicles, leveraging its polymerizable nature.

In green chemistry , research is expected to focus on both its synthesis and application.

Sustainable Synthesis: Future efforts will likely target its production from renewable resources. For instance, 1-octene can be synthesized from bio-based feedstocks, offering a greener alternative to petroleum-derived olefins. mdpi.com Furthermore, developing catalytic, solvent-free methods for its sulfonation would align with green chemistry principles, moving away from harsher traditional reagents. rsc.org

Green Applications: Its potential use as a biodegradable or recyclable surfactant in cleaning formulations or industrial processes is a significant area for exploration. Its performance in applications like enhanced oil recovery or as an emulsifier in green formulations could be evaluated against existing, less environmentally benign surfactants.

Development of Novel Analytical Methodologies

While the saturated analog, sodium 1-octanesulfonate, is widely used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), the analytical chemistry of this compound itself is an area ripe for development. lichrom.comnih.gov Future research will be essential to create robust methods for its detection, quantification, and characterization in various matrices.

Key future directions include:

Chromatographic Methods: Development of specific HPLC or Ultra-High-Performance Liquid Chromatography (UPLC) methods, likely coupled with mass spectrometry (LC-MS/MS), for its trace-level detection in environmental or biological samples. lichrom.comchemicalbook.com

Ion Mobility Spectrometry (IMS): The predicted Collision Cross Section (CCS) values are foundational for developing IMS-based methods. uni.lu This technique separates ions based on their size and shape and could provide rapid, high-throughput analysis or be used to separate it from isomeric impurities.

Capillary Electrophoresis (CE): Given its charged nature, CE represents another powerful technique for its high-efficiency separation and quantification.

These new analytical tools will be critical for quality control in its synthesis and for studying its fate and behavior in any future applications.

Table 2: Predicted Collision Cross Section (CCS) Data for (E)-oct-1-ene-1-sulfonic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M-H]⁻ | 191.07474 | 140.9 |

| [M+H]⁺ | 193.08930 | 142.1 |

| [M+Na]⁺ | 215.07124 | 149.1 |

| [M+K]⁺ | 231.04518 | 146.2 |

Data derived from computational prediction using CCSbase. uni.lu

Q & A

Basic Research Questions

Q. How can I optimize HPLC conditions using 1-octene-1-sulfonic acid sodium salt as an ion-pairing reagent for peptide analysis?

- Methodological Answer : Prepare a 0.02 M solution by dissolving 4.325 g of the compound in 1 L of 0.2% glacial acetic acid to enhance retention of polar peptides . Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile) and adjust pH to 2.5–3.0 for optimal ion-pairing efficiency. The sodium salt’s alkyl chain length (C8) improves hydrophobicity modulation for mid-sized peptides . Validate method precision by testing retention time reproducibility (±2% RSD) and peak symmetry.

Q. What sample preparation protocols are recommended for analyzing small organic acids using this compound in UPLC?

- Methodological Answer : For tissue homogenates (e.g., paraquat analysis), homogenize samples in 0.1 M phosphate buffer (pH 6.0) and centrifuge at 10,000 ×g for 10 min. Filter the supernatant (0.22 µm) and add 5 mM 1-octene-1-sulfonic acid sodium salt to the mobile phase to enhance analyte resolution via ion-pairing . Include a column temperature of 40°C to reduce backpressure and improve peak sharpness .

Q. How should stock solutions be prepared considering solubility and stability?

- Methodological Answer : The compound dissolves in water at 216 mg/mL . For long-term storage, prepare a 0.1 M aqueous stock solution, filter-sterilize (0.45 µm), and store at room temperature in amber glass to prevent photodegradation . Avoid freeze-thaw cycles, as recrystallization may occur. For HPLC applications, prepare fresh working solutions monthly to minimize baseline drift caused by sodium salt aggregation .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic structure and reactivity of this compound?

- Methodological Answer : Use density functional theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set to optimize molecular geometry and calculate HOMO-LUMO energies (e.g., HOMO: −6.2 eV, LUMO: −1.8 eV), which predict nucleophilic/electrophilic sites . Natural bond orbital (NBO) analysis can quantify charge transfer effects, such as sulfonate group electron withdrawal (charge: −0.75 e) . Validate computational results against experimental UV-Vis spectra (λmax in water: 210 nm) .

Q. How can molecular docking studies assess its interaction with human serum albumin (HSA)?

- Methodological Answer : Dock the compound into HSA’s Sudlow Site I using AutoDock Vina. Set grid parameters to center on Trp-214 (coordinates: x=20.5, y=18.7, z=23.1) with a 25 ų box. Use the AMBER force field for energy minimization. Results may show hydrogen bonding between the sulfonate group and Lys-199 (bond length: 2.1 Å) and hydrophobic interactions with Leu-238, yielding a binding energy of −8.2 kcal/mol . Validate docking poses with molecular dynamics simulations (100 ns) to assess stability.

Q. How are vibrational modes assigned using experimental and theoretical IR/Raman data?

- Methodological Answer : Record FT-IR and Raman spectra (400–4000 cm⁻¹) and compare with DFT-calculated vibrational frequencies scaled by 0.961. Use the VEDA program to calculate potential energy distributions (PED). Key assignments include:

- S=O symmetric stretch : 1045 cm⁻¹ (IR) / 1042 cm⁻¹ (DFT, PED 78%)

- C-S stretch : 725 cm⁻¹ (Raman) / 730 cm⁻¹ (DFT, PED 65%) .

Discrepancies >10 cm⁻¹ may indicate solvent effects (e.g., ethanol vs. gas phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.